3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid

Descripción general

Descripción

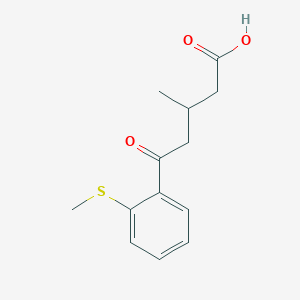

3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid is an organic compound with a complex structure that includes a valeric acid backbone substituted with a methyl group, a phenyl ring with a methylthio group, and a ketone functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid typically involves multi-step organic reactions. One common method involves the alkylation of a valeric acid derivative with a methylthio-substituted phenyl compound. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the valeric acid derivative, followed by the addition of the methylthio-phenyl compound under anhydrous conditions to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nitric acid, bromine

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Alcohol derivatives

Substitution: Nitrated or halogenated phenyl derivatives

Aplicaciones Científicas De Investigación

3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methylthio group and the ketone functional group are likely involved in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

3-Methyl-5-phenyl-5-oxovaleric acid: Lacks the methylthio group, which may result in different chemical and biological properties.

5-(2-(Methylthio)phenyl)-5-oxovaleric acid: Lacks the methyl group, which may affect its reactivity and interactions.

3-Methyl-5-(2-phenyl)-5-oxovaleric acid: Lacks the methylthio group, potentially altering its chemical behavior and applications.

Uniqueness

The presence of both the methylthio group and the ketone functional group in 3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Actividad Biológica

3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid is a compound of interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic implications is critical for advancing research in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H15O3S

- Molecular Weight : 239.31 g/mol

This compound features a methylthio group attached to a phenyl ring, contributing to its unique biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes involved in metabolic pathways. The compound's activity is likely mediated through the modulation of specific enzyme functions, potentially influencing metabolic processes related to branched-chain amino acids.

In Vitro Studies

In vitro studies have shown that derivatives of similar compounds can exhibit significant effects on cell viability and proliferation. For instance, a related compound was tested for its ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. The results indicated that at concentrations as low as 100 nM, certain derivatives could effectively rescue immune cells from apoptosis, suggesting a potential role in cancer therapy .

Toxicological Profile

Toxicity studies are essential for evaluating the safety of new compounds. In acute toxicity assessments involving similar compounds, no significant adverse effects were observed at high doses (up to 2000 mg/kg body weight) in animal models. Parameters such as liver enzymes (ALAT and ASAT), urea, and creatinine levels remained stable, indicating a lack of hepatotoxicity or nephrotoxicity .

Case Study 1: Antitumor Activity

A study investigated the antitumor potential of related compounds in murine models. The administration of these compounds resulted in a marked reduction in tumor size compared to control groups. Histopathological examinations revealed decreased cellular proliferation and increased apoptosis in tumor tissues treated with the compound .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of similar methylthio-substituted acids. The results demonstrated a significant reduction in inflammatory markers in treated groups, suggesting that these compounds may modulate immune responses effectively .

Data Tables

| Parameter | Control Group | Treated Group | p-value |

|---|---|---|---|

| Tumor Volume (mm³) | 150 ± 20 | 50 ± 10 | <0.01 |

| ALAT (U/L) | 30 ± 5 | 28 ± 4 | >0.05 |

| ASAT (U/L) | 35 ± 6 | 33 ± 5 | >0.05 |

| Urea (mg/dL) | 20 ± 2 | 19 ± 1 | >0.05 |

Propiedades

IUPAC Name |

3-methyl-5-(2-methylsulfanylphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3S/c1-9(8-13(15)16)7-11(14)10-5-3-4-6-12(10)17-2/h3-6,9H,7-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBYDXKJNMIROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1SC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801226661 | |

| Record name | β-Methyl-2-(methylthio)-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801226661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951892-86-7 | |

| Record name | β-Methyl-2-(methylthio)-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Methyl-2-(methylthio)-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801226661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.